

# AZD6738 (Ceralasertib): An In-Depth Technical Guide to ATR Inhibition

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This technical guide provides a comprehensive overview of AZD6738 (ceralasertib), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This document details the core mechanism of action, the intricate ATR signaling pathway, quantitative preclinical and clinical data, and detailed protocols for key experimental assays relevant to the study of ATR inhibitors.

## Introduction to ATR and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR).[1] At the apex of the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), including Ataxia-Telangiectasia Mutated (ATM) and ATR.[1][2] While ATM primarily responds to DNA double-strand breaks (DSBs), ATR is a master regulator activated by a broad spectrum of DNA lesions and replication stress, particularly the presence of single-stranded DNA (ssDNA).[1][2]

ATR activation is critical for coordinating cell cycle checkpoints, stabilizing and restarting stalled replication forks, and promoting DNA repair.[3][4] Many cancer cells exhibit a defective G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2 checkpoints, which are regulated by the ATR-Chk1 pathway, for survival.[5] This dependency creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in cancer cells with specific DDR defects or sensitize them to DNA-damaging agents.

# AZD6738 (Ceralasertib): A Selective ATR Kinase Inhibitor

AZD6738, also known as ceralasertib, is a potent, orally bioavailable, and selective small-molecule inhibitor of ATR kinase.<sup>[6]</sup> It acts as an ATP-competitive inhibitor, effectively blocking the catalytic activity of ATR.<sup>[6]</sup> This inhibition prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1), disrupting the cellular response to DNA damage and replication stress.<sup>[5][7]</sup> The disruption of the ATR-Chk1 signaling cascade leads to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, tumor cell apoptosis.<sup>[5][7]</sup>

## Quantitative Preclinical Data

The preclinical activity of AZD6738 has been extensively characterized in a variety of in vitro and in vivo models. The following tables summarize key quantitative data regarding its potency, selectivity, and cellular effects.

Parameter	Value	Assay/System	Reference
In Vitro Enzyme IC50	0.001 $\mu$ M (1 nM)	Isolated ATR enzyme assay	<sup>[6][8][9]</sup>
Cellular IC50 (pChk1)	0.074 $\mu$ M	Inhibition of Chk1 Ser345 phosphorylation in cells	<sup>[6]</sup>
Cellular Proliferation IC50	< 1 $\mu$ M	In 73 of 197 solid and hematological cell lines (3-day assay)	<sup>[6]</sup>
Selectivity vs. other PIKKs	> 5 $\mu$ M	Cellular assays for DNA-PK, ATM, mTOR, AKT	<sup>[6]</sup>
Kinase Panel Selectivity	>50% inhibition in 0/442 kinases at 1 $\mu$ M	Broad in vitro kinase assay screen	<sup>[6]</sup>

Table 1: In Vitro Potency and Selectivity of AZD6738. This table summarizes the half-maximal inhibitory concentrations (IC50) of AZD6738 against its primary target, ATR, and its selectivity against other related kinases.

Cell Line Type	Effect of AZD6738	Mechanism	Reference
ATM-deficient cells	Enhanced sensitivity to monotherapy	Synthetic lethality due to reliance on ATR for DNA repair	[6]
p53-deficient cells	Increased sensitivity	Reliance on ATR-mediated G2 checkpoint for survival after DNA damage	[5]
Various cancer cell lines	Synergistic cell killing with DNA damaging agents (cisplatin, carboplatin, gemcitabine, irinotecan, bendamustine) and ionizing radiation (IR)	Inhibition of DNA damage repair pathways, leading to accumulation of lethal DNA lesions	[4][6]
BRCA2-mutant PDX model	Complete tumor regression in combination with olaparib	Dual inhibition of complementary DNA repair pathways (ATR and PARP)	[4]

Table 2: Cellular and In Vivo Activity of AZD6738. This table highlights the effects of AZD6738 in different cellular contexts and in combination with other anti-cancer agents in preclinical models.

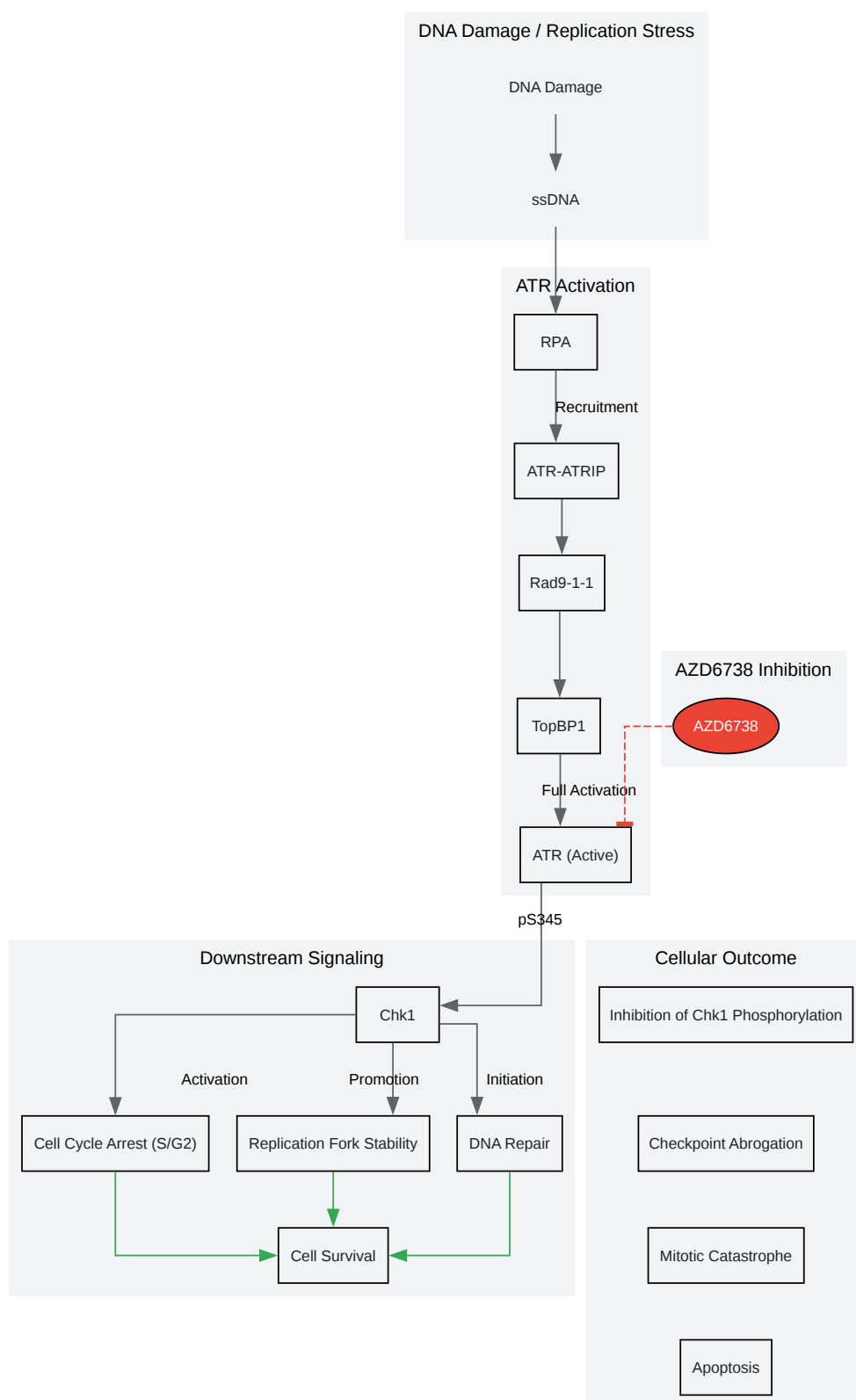
## The ATR Signaling Pathway and Mechanism of AZD6738 Action

The ATR signaling pathway is a multi-step cascade initiated by the detection of DNA damage, particularly ssDNA coated with Replication Protein A (RPA).[1] This serves as a platform for the

recruitment of the ATR-ATRIP complex.[1] Full activation of ATR kinase activity requires the subsequent recruitment of other proteins, including the Rad9-Rad1-Hus1 (9-1-1) complex and TopBP1.[10]

Once activated, ATR phosphorylates a multitude of downstream substrates to orchestrate the DNA damage response. A key effector of ATR is Chk1, which, upon phosphorylation at Ser345, becomes activated and in turn phosphorylates its own targets to induce cell cycle arrest and promote DNA repair.[5][7]

AZD6738, by inhibiting the kinase activity of ATR, prevents the phosphorylation and activation of Chk1 and other downstream effectors. This abrogation of the ATR-mediated checkpoint leads to cells with damaged DNA entering mitosis prematurely, a phenomenon known as mitotic catastrophe, which ultimately results in cell death.[8]



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Figure 1: AZD6738 ATR Inhibition Pathway. This diagram illustrates the ATR signaling cascade from DNA damage sensing to downstream effects, and the point of intervention by AZD6738.

## Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to evaluate the activity of ATR inhibitors like AZD6738.

### In Vitro ATR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified ATR enzyme.

Materials:

- Recombinant human ATR/ATRIP complex
- GST-p53 substrate
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.1 mg/mL BSA)
- ATP solution
- AZD6738 or other test compounds
- Stop solution (e.g., EDTA)
- Detection reagents (e.g., HTRF-based with anti-GST and anti-phospho-Ser15 p53 antibodies)
- Microplate reader

Procedure:

- Prepare serial dilutions of AZD6738 in DMSO and then in assay buffer.
- In a 384-well plate, add the diluted AZD6738 or vehicle control.

- Add the ATR/ATRIP enzyme and GST-p53 substrate to each well and incubate for a defined period (e.g., 15 minutes) at room temperature.
- Initiate the kinase reaction by adding a solution of Mg/ATP (final concentration typically at the  $K_m$  for ATP, e.g., 10  $\mu$ M).
- Incubate for a specified time (e.g., 30-60 minutes) at room temperature.
- Stop the reaction by adding the stop solution.
- Add the detection reagents and incubate as per the manufacturer's instructions.
- Read the plate on a microplate reader at the appropriate wavelengths for the detection method (e.g., 665 nm and 620 nm for HTRF).
- Calculate the percent inhibition for each concentration of AZD6738 and determine the IC<sub>50</sub> value using a suitable software.

## Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 96-well cell culture plates
- AZD6738 or other test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

**Procedure:**

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Treat the cells with a range of concentrations of AZD6738 or vehicle control.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO<sub>2</sub> incubator.
- Add MTT solution to each well (e.g., 10 µL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> value.

## Western Blotting for Phospho-Chk1

This technique is used to detect the phosphorylation status of Chk1, a direct downstream target of ATR, to confirm the on-target effect of AZD6738 in cells.

**Materials:**

- Cancer cell lines
- Complete cell culture medium
- AZD6738
- DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity
- Lysis buffer containing protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)



- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-Chk1 (Ser345) and anti-total Chk1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Plate cells and allow them to adhere.
- Pre-treat cells with various concentrations of AZD6738 for a specified time (e.g., 1 hour).
- Induce DNA damage to activate the ATR pathway.
- Lyse the cells in ice-cold lysis buffer.
- Quantify the protein concentration of the lysates.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (anti-phospho-Chk1 or anti-total Chk1) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.

- Capture the image using an imaging system and quantify the band intensities to determine the level of Chk1 phosphorylation relative to total Chk1.

## DNA Damage Assays

This assay visualizes and quantifies DNA damage at the level of individual cells.

Materials:

- Treated and control cells
- Low melting point agarose
- Microscope slides
- Lysis solution (high salt and detergent)
- Alkaline or neutral electrophoresis buffer
- Electrophoresis tank
- DNA staining dye (e.g., SYBR Green or propidium iodide)
- Fluorescence microscope with appropriate filters
- Comet scoring software

Procedure:

- Harvest cells and resuspend them in PBS.
- Mix the cell suspension with molten low melting point agarose and spread a thin layer on a microscope slide.
- Allow the agarose to solidify.
- Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

- Place the slides in an electrophoresis tank with either alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) buffer and allow the DNA to unwind.
- Apply an electric field to perform electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
- Stain the DNA with a fluorescent dye.
- Visualize the comets under a fluorescence microscope and capture images.
- Quantify the extent of DNA damage using comet scoring software to measure parameters such as tail length and tail moment.

This assay detects the phosphorylation of histone H2AX ( $\gamma$ H2AX), a marker for DNA double-strand breaks.

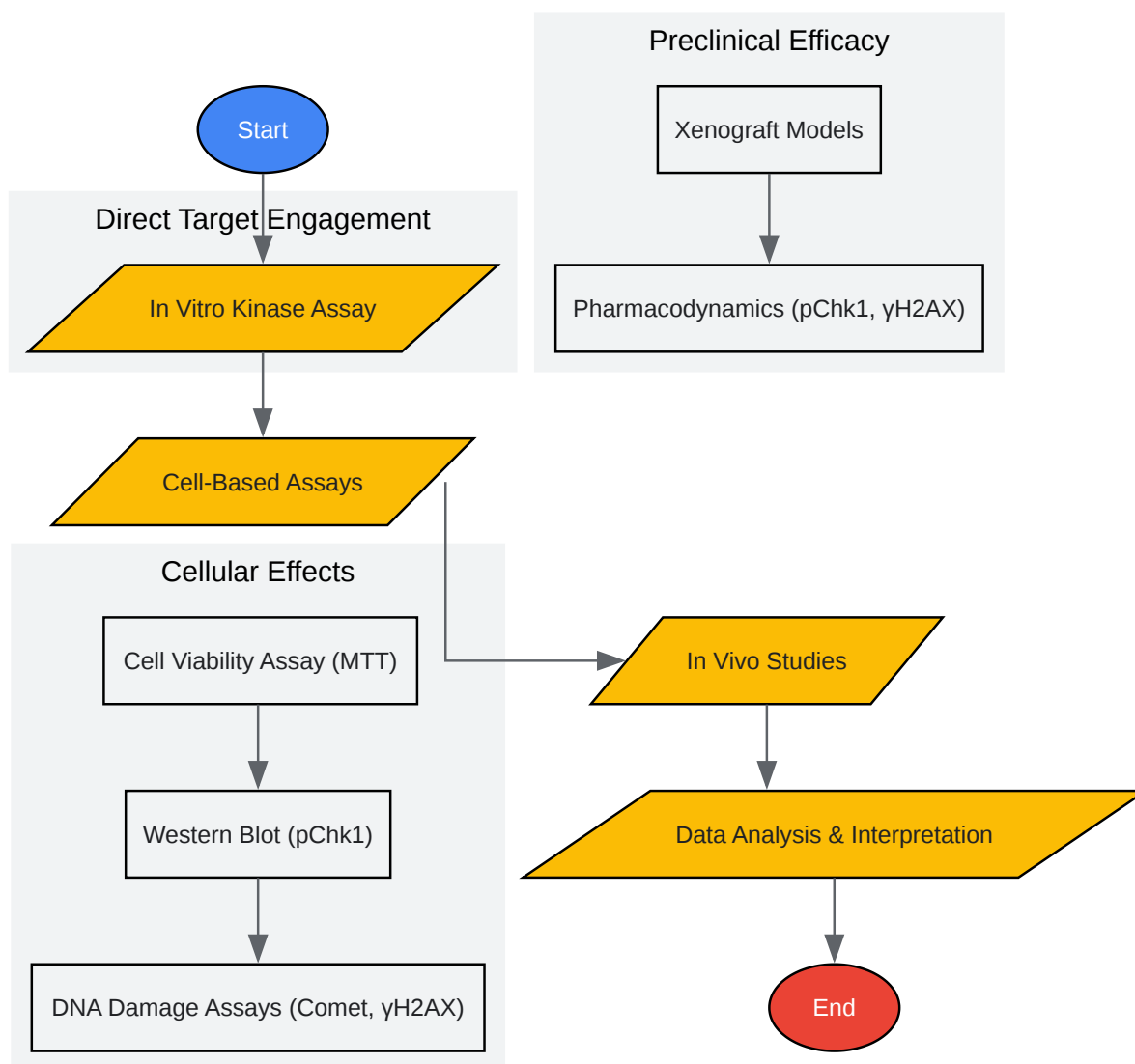
#### Materials:

- Cells grown on coverslips
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody: anti- $\gamma$ H2AX
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium
- Fluorescence microscope

#### Procedure:

- Treat cells with AZD6738 and/or a DNA damaging agent.

- Fix the cells with fixative.
- Permeabilize the cells to allow antibody entry.
- Block non-specific antibody binding with blocking solution.
- Incubate with the anti- $\gamma$ H2AX primary antibody.
- Wash and incubate with the fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides with antifade medium.
- Visualize and capture images using a fluorescence microscope.
- Quantify the number of  $\gamma$ H2AX foci per nucleus using image analysis software.



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Figure 2: Experimental Workflow. This diagram outlines a typical workflow for the preclinical evaluation of an ATR inhibitor like AZD6738, from initial in vitro testing to in vivo efficacy studies.

## Clinical Development and Future Directions

AZD6738 (ceralasertib) is currently being evaluated in numerous clinical trials, both as a monotherapy and in combination with other anticancer agents, including chemotherapy, radiotherapy, PARP inhibitors (e.g., olaparib), and immune checkpoint inhibitors (e.g.,

durvalumab).[4][11] Early clinical data have shown promising anti-tumor activity in various solid tumors.[11]

The ongoing research aims to identify predictive biomarkers of response to AZD6738 to enable patient stratification and to optimize combination strategies to maximize therapeutic benefit. The synthetic lethal relationship with ATM deficiency is a key area of investigation, and other potential biomarkers are also being explored.[6] The development of AZD6738 and other ATR inhibitors represents a promising therapeutic strategy in oncology, with the potential to address unmet needs in various cancer types.

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